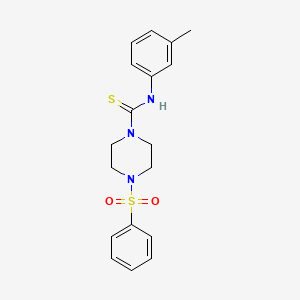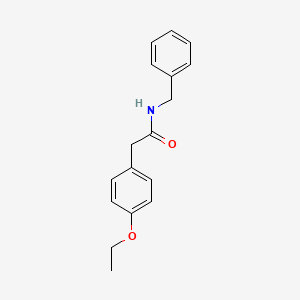
N-(3-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide, also known as MPSP, is a chemical compound that has been of interest to researchers due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mecanismo De Acción
The mechanism of action of N-(3-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide is not fully understood. However, studies have suggested that its biological activities may be attributed to its ability to modulate various molecular targets, such as ion channels, enzymes, and receptors.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects. It can modulate the activity of ion channels, such as voltage-gated potassium channels, and enzymes, such as cyclooxygenase-2. It can also interact with receptors, such as the opioid receptor and the serotonin receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide in lab experiments is its ability to exhibit multiple biological activities. This allows researchers to study its effects on different molecular targets and biological pathways. However, one of the limitations is its potential toxicity and side effects, which may affect the interpretation of the results.
Direcciones Futuras
There are several future directions for research on N-(3-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide. One of the areas of interest is its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is its potential as an analgesic agent for chronic pain. Furthermore, this compound may have potential as an antitumor agent for various types of cancer.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. Its anti-inflammatory, analgesic, and antitumor effects make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of N-(3-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide involves the reaction between 3-methylbenzoyl chloride and piperazine, followed by the addition of phenylsulfonyl chloride and sodium hydrosulfide. The resulting product is then purified by recrystallization.
Aplicaciones Científicas De Investigación
N-(3-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications. One of the areas of research is its anti-inflammatory activity. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the infiltration of immune cells in inflamed tissues.
Another area of research is its analgesic activity. This compound has been found to alleviate pain by inhibiting the release of substance P, a neuropeptide that plays a key role in pain transmission.
Furthermore, this compound has been investigated for its antitumor activity. Studies have shown that this compound can induce apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt signaling pathway.
Propiedades
IUPAC Name |
4-(benzenesulfonyl)-N-(3-methylphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S2/c1-15-6-5-7-16(14-15)19-18(24)20-10-12-21(13-11-20)25(22,23)17-8-3-2-4-9-17/h2-9,14H,10-13H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDQCQOKDBQRQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(dimethylamino)vinyl]-3-nitrobenzonitrile](/img/structure/B5692684.png)


![methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B5692712.png)
![methyl 2-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B5692716.png)
![N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5692720.png)



![2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5692742.png)

![3-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5692756.png)
![N-[2-(3-chlorophenyl)ethyl]-3,4-difluorobenzenesulfonamide](/img/structure/B5692763.png)
![2-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5692778.png)